3-Nitro-o-benzyl-l-tyrosine
CAS No.: 5105-98-6
Cat. No.: VC4886142
Molecular Formula: C16H16N2O5
Molecular Weight: 316.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5105-98-6 |
|---|---|
| Molecular Formula | C16H16N2O5 |
| Molecular Weight | 316.313 |
| IUPAC Name | (2S)-2-amino-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C16H16N2O5/c17-13(16(19)20)8-12-6-7-15(14(9-12)18(21)22)23-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10,17H2,(H,19,20)/t13-/m0/s1 |
| Standard InChI Key | JYRZDPZGZUXTGB-ZDUSSCGKSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
3-Nitro-o-benzyl-L-tyrosine (IUPAC name: (2S)-2-amino-3-(4-(benzyloxy)-3-nitrophenyl)propanoic acid) is characterized by three structural modifications to the L-tyrosine backbone:
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Nitro group substitution: A -NO₂ group at the 3-position of the aromatic ring.
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Benzyl ether protection: A benzyl (-CH₂C₆H₅) group replaces the phenolic hydroxyl hydrogen.
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Chirality: Retains the (S)-configuration at the α-carbon, consistent with natural L-amino acids.
The molecular formula is C₁₆H₁₆N₂O₅, with a molar mass of 316.31 g/mol. The benzyl group enhances hydrophobicity, while the nitro group introduces electron-withdrawing effects, altering reactivity in electrophilic substitution and hydrogen-bonding interactions .
Physicochemical Properties
Key properties of 3-nitro-o-benzyl-L-tyrosine, inferred from analogs and synthetic intermediates, include:
The benzyl group increases steric bulk compared to 3-nitro-L-tyrosine, reducing aqueous solubility but improving stability in organic solvents. The nitro group’s electron-withdrawing nature lowers the pKa of the phenolic oxygen, though this effect is mitigated by benzyl protection .
Synthetic Routes and Optimization
Stepwise Synthesis from L-Tyrosine
The preparation of 3-nitro-o-benzyl-L-tyrosine involves sequential protection, nitration, and deprotection steps, as extrapolated from methods for analogous tyrosine derivatives :
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Esterification:
L-Tyrosine is treated with thionyl chloride (SOCl₂) in methanol to form L-tyrosine methyl ester hydrochloride, protecting the carboxylic acid as a methyl ester . -
Benzyl Protection:
The phenolic hydroxyl group is benzylated using benzyl bromide (BnBr) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF), yielding O-benzyl-L-tyrosine methyl ester . -
Nitration:
Electrophilic nitration with nitric acid (HNO₃) in acetic acid introduces the nitro group at the 3-position. This step requires careful temperature control (0–5°C) to avoid over-nitration . -
Deprotection:
The methyl ester is hydrolyzed using aqueous NaOH or LiOH, followed by acidification to yield the free carboxylic acid .
Example Synthesis (Hypothetical Yield Calculation):
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Starting with 10 mmol L-tyrosine, the theoretical yield after four steps is ~55–60%, assuming 85% efficiency per step.
Mitsunobu Reaction for Etherification
Alternative approaches adapt the Mitsunobu reaction for benzylation, as demonstrated in patent CN112920086A :
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Reagents: Triphenylphosphine (PPh₃), di-tert-butyl azodicarboxylate (DBAD), and benzyl alcohol.
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Conditions: Reaction in THF at 0–5°C, followed by room-temperature stirring.
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Advantages: Higher regioselectivity and milder conditions compared to alkyl halide methods.
Applications in Medicinal Chemistry and Peptide Synthesis
Peptide Backbone Modification
The nitro and benzyl groups enable selective functionalization:
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Nitro Group: Serves as a precursor for reduction to amines (-NH₂) or coordination sites for metal catalysts.
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Benzyl Protection: Stabilizes the phenolic oxygen during solid-phase peptide synthesis (SPPS), preventing side reactions during coupling .
Enzyme Inhibition Studies
3-Nitro-o-benzyl-L-tyrosine has potential as a tyrosine phosphatase inhibitor. The nitro group mimics phosphorylated tyrosine, competitively binding to active sites while resisting hydrolysis .
Photodynamic Therapy (PDT)
Nitroaromatic compounds exhibit photosensitizing properties. When incorporated into peptide-based delivery systems, this derivative could enhance targeted PDT efficacy .
Comparative Analysis with Related Compounds
The dual functionalization of 3-nitro-o-benzyl-L-tyrosine offers unique advantages in stability and reactivity over its analogs.
Challenges and Future Directions
Synthetic Challenges
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Nitration Selectivity: Achieving mono-nitration without di-substitution requires precise stoichiometry.
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Deprotection Sensitivity: Acidic conditions during benzyl removal risk nitro group reduction.
Industrial Scalability
Patent CN112920086A highlights the importance of "one-pot" reactions and minimized waste . Adapting these principles could reduce production costs for 3-nitro-o-benzyl-L-tyrosine.
Emerging Applications
Further research is needed to explore this derivative’s role in:
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Bioconjugation: As a handle for click chemistry via nitro-to-amine conversion.
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Antibody-Drug Conjugates (ADCs): Leveraging benzyl ether stability for linker design.
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